![molecular formula C16H12O3 B577077 4-Hydroxy-3-benzylcoumarin CAS No. 15074-18-7](/img/structure/B577077.png)
4-Hydroxy-3-benzylcoumarin
Overview
Description
4-Hydroxy-3-benzylcoumarin is a compound with the molecular formula C16H12O3 . It is a derivative of coumarin, a type of phenolic substance found in plants . The compound contains a total of 33 bonds, including 21 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 4-Hydroxy-3-benzylcoumarin and its derivatives has been a subject of interest in many research studies. For instance, a Rh-catalyzed domino synthesis of 4-hydroxy-3-methylcoumarins via branch-selective hydroacylation of acrylates and acrylamides using salicylaldehydes has been described .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-benzylcoumarin consists of 16 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has a molecular weight of 252.2647 . The compound contains a total of 33 bonds, including 21 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
4-Hydroxy-3-benzylcoumarin and its derivatives have been studied for their reactivity and potential use in various chemical reactions . For instance, studies have shown that 4-hydroxycoumarin, unlike 7-hydroxycoumarin, cannot be considered as an active photo-acid .Physical And Chemical Properties Analysis
4-Hydroxy-3-benzylcoumarin has a molecular weight of 252.2647 . It contains a total of 31 atoms, including 12 hydrogen atoms, 16 carbon atoms, and 3 oxygen atoms . The compound has a density of 1.339±0.06 g/cm3 .Scientific Research Applications
Natural Fluorophore
Coumarins, including 4-Hydroxy-3-benzylcoumarin, are known for their application as natural fluorophores . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Cancer Treatment
Coumarins are secondary metabolites that can potentially treat various ailments, including cancer . The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . Therefore, this important scaffold exhibits promising applications in the field of medicinal chemistry .
Metabolic Disorders Treatment
Apart from cancer, coumarins are also used in the treatment of metabolic disorders . The diverse array of biological characteristics has rendered this notable category of heterocyclic compounds appealing to medicinal chemists throughout the years .
Degenerative Disorders Treatment
Coumarins have been found to be effective in treating degenerative disorders . Their unique chemical structure and diverse biological characteristics make them a promising candidate for the treatment of these disorders .
Fluorescence-Based Studies
The distinct chemical structure of coumarins, characterized by a benzene ring fused to an α-pyrone ring, exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This intrinsic property has made coumarins indispensable tools for fluorescence-based studies and applications .
Anticoagulant Drugs
Several coumarin derivatives have been approved by FDA for clinical usage. These include anticoagulant drugs such as warfarin, acenocoumarol, dicoumarol, and phenprocoumon .
Treatment of Vitiligo
Trioxsalen, a coumarin derivative, is employed for the treatment of vitiligo .
Treatment of Hemorrhoids
Esculin, another coumarin derivative, is used in combination against hemorrhoids .
Safety And Hazards
Future Directions
Coumarins, including 4-Hydroxy-3-benzylcoumarin, have been the focus of many research studies due to their wide range of biological activities . Future research may focus on developing novel synthetic methodologies, reactivity strategies, and biological activities for these compounds . Additionally, translating current knowledge into novel potent lead compounds and repositioning well-known compounds for the treatment of different acute and chronic diseases are current challenges of coumarins .
properties
IUPAC Name |
3-benzyl-4-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9,17H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIVRFFWQSJCAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715769 | |
Record name | 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-benzylcoumarin | |
CAS RN |
15074-18-7 | |
Record name | 3-Benzyl-4-hydroxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15074-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-benzylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015074187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyl-4-hydroxy-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-3-BENZYLCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV6AJ39594 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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